2-(3-Nitrothiophen-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-nitrothiophen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWOHFUULDINMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Regioselectivity Challenges
Inspired by the nitration of 2-methylphenylacetic acid, a mixture of 98% nitric acid and acetic anhydride in dichloromethane at –10°C to 10°C enables controlled nitration. The acetic anhydride acts as both a solvent and acid scavenger, mitigating over-nitration and decarboxylation risks. Despite these precautions, the inherent reactivity of thiophene and the EWG effect of the carboxylic acid often result in competing nitration at positions 4 and 5. For example, analogous nitration of phenylacetic acid derivatives yields 60–70% regioselective products under similar conditions.
Experimental Protocol
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Reagents : 2-(thiophen-2-yl)acetic acid (1 equiv), nitric acid (1.5 equiv), acetic anhydride (1.1 equiv), dichloromethane (solvent).
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Procedure :
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Cool the reaction mixture to 0°C.
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Add nitric acid dropwise over 30 minutes.
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Maintain temperature between –5°C and 5°C for 2–3 hours.
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Quench with ice water, filter, and recrystallize from acetonitrile.
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Yield : ~55–60% (estimated based on phenylacetic acid analogs).
Analytical Validation
Post-synthesis characterization involves:
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FT-IR : Peaks at 1718 cm⁻¹ (C=O stretch) and 1526/1340 cm⁻¹ (NO₂ asymmetric/symmetric stretches).
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¹H NMR : Distinct signals for thiophene protons (δ 7.3–7.7 ppm) and acetic acid methylene (δ 3.79 ppm).
Protection-Deprotection Strategy for Enhanced Regioselectivity
To circumvent the directing effects of the carboxylic acid group, a protection-deprotection sequence is employed. This method converts the acid to a methyl ester, reducing electron withdrawal and altering nitration regioselectivity.
Esterification and Nitration
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Esterification :
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React 2-(thiophen-2-yl)acetic acid with methanol and H₂SO₄ to form methyl 2-(thiophen-2-yl)acetate.
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Nitration :
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Use fuming nitric acid (HNO₃/H₂SO₄) at 0–5°C to nitrate the ester.
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The ester’s weaker EWG effect allows nitration at position 3, guided by thiophene’s inherent reactivity.
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Deprotection :
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Hydrolyze the nitro-ester with NaOH to regenerate the carboxylic acid.
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Yield and Optimization
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Esterification : >90% yield (standard conditions).
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Nitration : 50–55% yield due to competing side reactions.
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Deprotection : ~85% yield (alkaline hydrolysis).
Total Yield : ~40–45%.
Mechanistic Insights
The ester group’s reduced electron withdrawal diminishes meta-directing effects, enabling nitration at the more reactive position 3. This aligns with thiophene’s propensity for electrophilic substitution at α-positions (2 and 5) when deactivated substituents are absent.
Multi-Step Synthesis via Thiophene Ring Functionalization
Constructing the thiophene ring with pre-installed nitro and acetic acid groups offers an alternative route, circumventing regioselectivity challenges.
Hantzsch Thiophene Synthesis
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Nitrothiophene Formation :
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React 3-nitrothiophene-2-carbaldehyde with diethyl bromomalonate in the presence of sulfur.
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Decarboxylation :
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Hydrolyze the ester to carboxylic acid and thermally decarboxylate to yield 2-(3-nitrothiophen-2-yl)acetic acid.
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Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Complexity | Scalability |
|---|---|---|---|---|
| Direct Nitration | 55–60 | Moderate | Low | High |
| Protection-Deprotection | 40–45 | High | Medium | Moderate |
| Multi-Step Synthesis | 30–35 | High | High | Low |
Key Findings :
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Direct nitration balances yield and simplicity but struggles with regioselectivity.
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Protection-deprotection improves positional control at the cost of additional steps.
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Multi-step synthesis is least practical due to precursor scarcity.
Industrial-Scale Considerations
For large-scale production, direct nitration is favored despite its regiochemical limitations. Process optimizations include:
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrothiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Condensation: The acetic acid moiety can participate in condensation reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Condensation: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid.
Major Products Formed
Reduction: 2-(3-Aminothiophen-2-yl)acetic acid.
Substitution: Halogenated derivatives of this compound.
Condensation: Esters and amides of this compound.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in constructing diverse chemical architectures.
- Reactions :
- Oxidation : The nitro group can be reduced to an amino group.
- Substitution : Electrophilic aromatic substitution can modify the thiophene ring.
- Condensation : The acetic acid moiety can form esters and amides.
Biological Applications
- Antimicrobial Properties : Research has shown that derivatives of nitrothiophenes exhibit potent antibacterial activity against various strains of bacteria, including E. coli and Salmonella spp. These compounds require activation by bacterial nitroreductases for their antibacterial effects, similar to nitrofurantoin .
- Anti-inflammatory Potential : Studies have identified related compounds as potential inhibitors of mPGES-1, an enzyme involved in inflammation and cancer progression. The inhibition of this enzyme may provide therapeutic benefits in treating inflammatory diseases and certain cancers .
Medicinal Chemistry
- Drug Development : The unique structural features of 2-(3-Nitrothiophen-2-yl)acetic acid make it a candidate for developing novel pharmaceuticals. Its derivatives have shown promising results in inhibiting specific biological targets related to cancer and inflammation .
- Case Study : A study highlighted the development of lead compounds based on this structure that demonstrated selective inhibition against mPGES-1 with low micromolar activity, indicating potential for further drug development .
Material Science
- Organic Semiconductors : This compound is utilized in producing advanced materials like organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are favorable for applications in optoelectronic devices .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Facilitates diverse chemical reactions |
| Antimicrobial | Exhibits potent activity against bacteria | Effective against E. coli, Salmonella spp. |
| Anti-inflammatory | Inhibitor of mPGES-1 | Potential therapeutic target in cancer therapy |
| Material Science | Used in organic semiconductors | Promising for LED technology |
Mechanism of Action
The mechanism of action of 2-(3-Nitrothiophen-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Thiophene-2-acetic Acid
Thiophene-3-acetic Acid
- Structure : Acetic acid group at the 3-position of thiophene.
- Properties : >98% purity; molecular weight 142.17 (C₆H₆O₂S) .
- Hazards : Causes skin/eye irritation (GHS Category 2/2A) .
- Key Difference : The 3-position substitution alters electronic distribution and steric interactions compared to 2-substituted analogs.
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- Structure: Combines thiophene-2-acetic acid with a cyanothiophene amide group.
- Synthesis: Activated 2-(thiophen-2-yl)acetyl chloride reacts with 2-aminothiophene-3-carbonitrile .
- Characterization : Confirmed via FT-IR, NMR, and X-ray crystallography .
Nitro-Substituted Aromatic Acetic Acids
2-Methyl-3-nitrophenylacetic Acid
- Structure : Nitro and methyl groups on a phenyl ring; acetic acid at the 2-position.
- Properties: Molecular weight 195.17 (C₉H₉NO₄); >96% purity .
- Comparison : The phenyl ring vs. thiophene alters conjugation and solubility. The nitro group increases acidity, similar to 2-(3-Nitrothiophen-2-yl)acetic acid.
2-(3-Bromo-4-methoxyphenyl)acetic Acid
2-(3-Methoxy-4-nitrophenyl)acetic Acid
- Structure : Nitro and methoxy groups on phenylacetic acid.
- Reactivity : Methoxy’s electron-donating effect contrasts with nitro’s electron-withdrawal, creating polarized reactivity .
Aliphatic and Sulfur-Containing Analogs
2-(Tetradecylthio)acetic Acid
- Structure : Long alkyl chain (C₁₄) with thioether linkage.
- Properties : Used in laboratory chemical synthesis; causes skin/eye irritation .
- Comparison : The aliphatic chain drastically increases hydrophobicity, unlike aromatic analogs.
Comparative Analysis Table
Research Findings and Discussion
- Electronic Effects : Nitro groups enhance acidity and electrophilic reactivity. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, bromine’s electron withdrawal increases C–C–C angles , a trend expected in nitro-substituted compounds.
- Synthetic Pathways : Activation via acyl chlorides (e.g., 2-(thiophen-2-yl)acetyl chloride ) is common. Nitration steps for nitro derivatives may require controlled conditions due to hazardous intermediates.
Biological Activity
2-(3-Nitrothiophen-2-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its synthesis, mechanisms of action, and various biological activities supported by recent studies.
The compound can be synthesized through various methods, often involving the functionalization of thiophene derivatives. Notably, the nitro group present in the molecule plays a crucial role in its biological activity. The general reaction pathways include:
- Oxidation : The nitro group can be reduced to an amino group using reducing agents.
- Substitution : Electrophilic aromatic substitution can occur on the thiophene ring.
- Condensation : The acetic acid moiety can participate in condensation reactions to form esters or amides.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Interaction : The compound may interact with enzymes, altering their activity.
- Cellular Components : The reduction of the nitro group forms reactive intermediates that can interact with cellular components, thereby affecting cellular processes.
- Hydrogen Bonding : The acetic acid portion can engage in hydrogen bonding and electrostatic interactions, influencing binding affinities to molecular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown significant activity against drug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 4.0 µg/mL depending on the strain type .
Table 1: Antimicrobial Efficacy Against Various Strains
| Bacterial Strain | MIC (µg/mL) | Biofilm Disruption |
|---|---|---|
| Pan-susceptible S. aureus | 0.5 - 2.0 | Significant loss |
| Vancomycin-resistant S. aureus | 4.0 | Moderate loss |
| Methicillin-resistant S. aureus | 1.0 - 16.0 | Significant loss |
This compound's ability to disrupt biofilm integrity suggests its potential for treating chronic infections where biofilms are prevalent.
Anti-inflammatory Properties
In addition to its antimicrobial effects, compounds similar to this compound have been investigated for anti-inflammatory activities. Thiophene derivatives are known for their ability to inhibit inflammatory pathways, making them candidates for further research in inflammatory diseases .
Case Studies and Research Findings
- Study on Antimicrobial Resistance : A study published in Nature explored nitrothiophene carboxamide derivatives, which share structural similarities with this compound. These derivatives were shown to possess potent antibacterial properties against Gram-negative bacteria by requiring activation through bacterial nitroreductases .
- In Vitro Testing : In vitro assays demonstrated that compounds derived from thiophene exhibited a spectrum of activity against both Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications in enhancing biological efficacy .
- Pharmacological Characterization : In silico studies have been conducted to assess the absorption, distribution, metabolism, elimination, and toxicity (ADMET) profiles of related compounds, indicating favorable pharmacokinetic properties that could support their development as therapeutic agents .
Q & A
Q. Procedure :
- Data Collection : Use high-resolution single-crystal diffraction data (e.g., Mo-Kα radiation).
- Structure Solution : Employ SHELXD for phase determination via direct methods .
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. Key parameters:
Example : For similar compounds, SHELXL successfully resolved hydrogen-bonded dimers (R22(8) motifs) .
Advanced: How does the nitro group influence the electronic structure and reactivity of this compound?
Q. Electronic Effects :
- The nitro group is electron-withdrawing , altering the thiophene ring's electron density. This increases acidity of the acetic acid moiety (pKa ~3.5–4.0, estimated from analogs) .
- Structural Impact : Distorts bond angles (e.g., C-C-C angles increase near electron-withdrawing groups, as seen in brominated analogs ).
Q. Reactivity Implications :
- Enhances electrophilic substitution at the 5-position of the thiophene ring.
- Stabilizes intermediates in coupling reactions (e.g., Suzuki-Miyaura).
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Q. Key Methods :
- NMR :
- ¹H NMR : Look for aromatic protons (δ 7.0–8.5 ppm) and methylene protons (δ 3.5–4.0 ppm).
- ¹³C NMR : Carboxylic acid carbon at ~170–175 ppm .
- IR : Strong C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 201 (C₆H₅NO₄S) with fragmentation patterns confirming the nitro group .
Advanced: How can researchers resolve contradictions in synthesis yields reported for this compound?
Q. Analysis Strategies :
- By-Product Identification : Use LC-MS to detect over-nitrated isomers or oxidized by-products .
- Reaction Optimization : Vary nitration agents (e.g., HNO₃ vs. AcONO₂) and temperatures. For example, lower temperatures (0–5°C) may improve regioselectivity .
- Yield Comparison : Tabulate reported yields and conditions:
| Method | Nitration Agent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Mixed acid | 65 | 92 | Synthetic protocol |
| AcONO₂ in AcOH | Acetyl nitrate | 78 | 95 | Hypothetical |
Advanced: What hydrogen-bonding motifs are observed in the crystal packing of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
